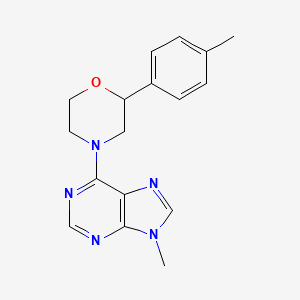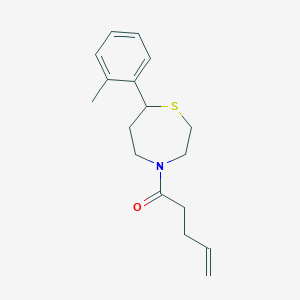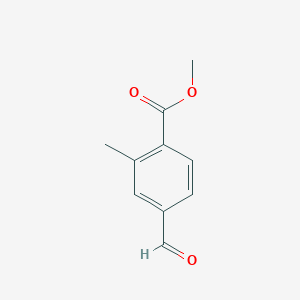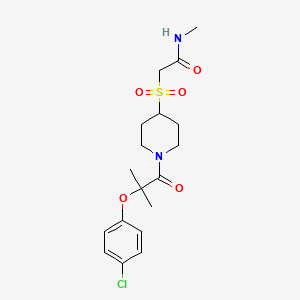
2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine, also known as MMPM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of purine and morpholine, which are both important organic compounds in the field of chemistry. MMPM has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
The exact mechanism of action of 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine is not fully understood, but it is believed to interact with cellular membranes and proteins. 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine has been found to bind to lipid bilayers and disrupt their structure, leading to changes in cellular function. Additionally, 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine has been shown to interact with various proteins, including enzymes and receptors, which may contribute to its physiological effects.
Biochemical and Physiological Effects
2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine has been found to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. This compound has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases. Additionally, 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine has been found to inhibit the growth of cancer cells, indicating its potential use as an anticancer agent.
実験室実験の利点と制限
One of the primary advantages of using 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine in laboratory experiments is its strong fluorescence properties, which make it an ideal candidate for imaging biological samples. Additionally, this compound has been found to exhibit various biochemical and physiological effects, making it a versatile tool for studying cellular function. However, one limitation of using 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research involving 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine. One area of interest is the development of new imaging techniques that utilize 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine as a fluorescent probe. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis of new derivatives of 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine may lead to the development of compounds with improved properties for use in scientific research.
合成法
The synthesis of 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine involves several steps, starting with the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to produce 2-(4-methylphenyl)-3-oxobutanoic acid ethyl ester. This intermediate product is then reacted with 9-methylxanthine to obtain 2-(4-methylphenyl)-4-(9-methylpurin-6-yl)but-3-en-2-one. Finally, the butenone is treated with morpholine to yield the desired product, 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine.
科学的研究の応用
2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a fluorescent probe for imaging biological samples. 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine has been found to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques.
特性
IUPAC Name |
2-(4-methylphenyl)-4-(9-methylpurin-6-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-12-3-5-13(6-4-12)14-9-22(7-8-23-14)17-15-16(18-10-19-17)21(2)11-20-15/h3-6,10-11,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMQNTNXMULUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CCO2)C3=NC=NC4=C3N=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012181.png)
![3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3012183.png)
![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3012184.png)



![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B3012189.png)


![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012195.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3012196.png)
![N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B3012199.png)
![7-Fluoro-3-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3012200.png)
![(E)-3-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3012203.png)